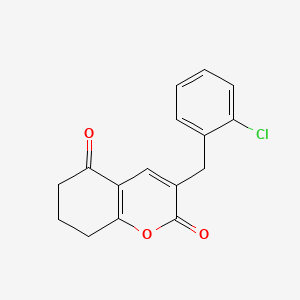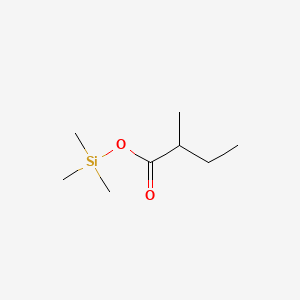
Trimethylsilyl 2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 2-methylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a trimethylsilyl group attached to a 2-methylbutanoate moiety. This compound is often used in organic synthesis due to its unique properties, such as increased volatility and stability, which make it suitable for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyl 2-methylbutanoate can be synthesized through the esterification of 2-methylbutanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ester by neutralizing the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated systems to control the reaction parameters precisely. The process may include steps such as the purification of the starting materials, the controlled addition of reagents, and the isolation of the final product through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 2-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-methylbutanoic acid and trimethylsilanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Hydrolysis: 2-methylbutanoic acid and trimethylsilanol.
Reduction: 2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethylsilyl 2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of carboxylic acids and alcohols.
Biology: Employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to enhance the solubility of certain drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which trimethylsilyl 2-methylbutanoate exerts its effects involves the formation of a stable ester bond that can be selectively cleaved under specific conditions. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the carboxyl or hydroxyl sites during synthesis. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl butyrate: An ester with a similar structure but without the trimethylsilyl group.
Ethyl acetate: Another ester commonly used in organic synthesis and industrial applications.
Trimethylsilyl chloride: A reagent used to introduce the trimethylsilyl group into various compounds.
Uniqueness
Trimethylsilyl 2-methylbutanoate is unique due to the presence of the trimethylsilyl group, which imparts increased volatility and stability. This makes it particularly useful in applications requiring the protection of functional groups and the derivatization of samples for analytical purposes.
Propiedades
IUPAC Name |
trimethylsilyl 2-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-6-7(2)8(9)10-11(3,4)5/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTDWQKKBSMLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347109 |
Source


|
| Record name | Trimethylsilyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55557-14-7 |
Source


|
| Record name | Trimethylsilyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
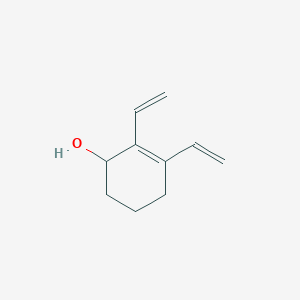
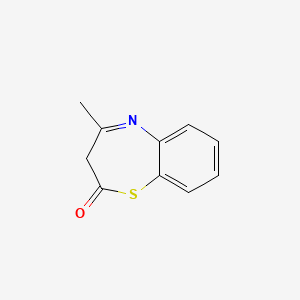
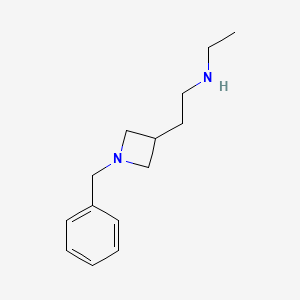
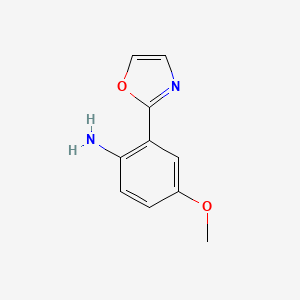
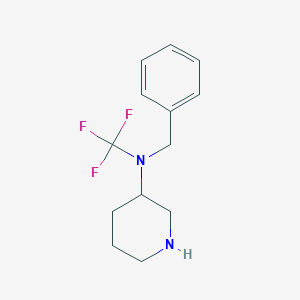
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)
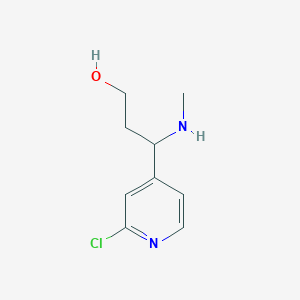
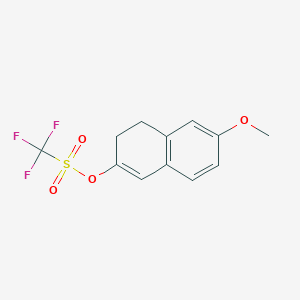
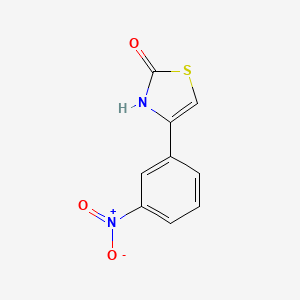
![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)
![5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid](/img/structure/B13945717.png)
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)

